2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and thiazole moieties, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoindoloquinazoline Core: The synthesis begins with the preparation of the isoindoloquinazoline core through a cyclization reaction involving an appropriate aniline derivative and a phthalic anhydride derivative under acidic conditions.
Introduction of Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between the isoindoloquinazoline intermediate and a thiazole derivative in the presence of a suitable catalyst.
Acetylation: The final step involves the acetylation of the resulting compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the isoindoloquinazoline or thiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Material Science: The compound’s properties can be explored for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide
- 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)propionamide
- 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butyramide
Uniqueness
The uniqueness of This compound lies in its specific combination of isoindoloquinazoline and thiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N4O3S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H14N4O3S/c25-16(22-20-21-9-10-28-20)11-23-17-12-5-1-2-6-13(12)19(27)24(17)15-8-4-3-7-14(15)18(23)26/h1-10,17H,11H2,(H,21,22,25) |
InChI Key |
WBCLBTZWNWUXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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